The synthesis of Vatalanib and its metabolites, including M26, typically involves complex organic reactions that include multiple steps such as cyclization, substitution, and oxidation.
The synthesis often employs techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to purify and characterize the metabolites. The metabolic pathways leading to M26 involve oxidative transformations of Vatalanib, primarily catalyzed by cytochrome P450 enzymes.
The molecular structure of Vatalanib metabolite M26 can be represented as follows:
Vatalanib undergoes several metabolic reactions leading to the formation of M26. Key reactions include:
The metabolic profile indicates that M26 is formed through specific enzyme-mediated processes that modify the parent compound's structure without significantly altering its core functionality .
Vatalanib metabolite M26 exerts its effects by inhibiting vascular endothelial growth factor receptor tyrosine kinases. This inhibition disrupts the signaling pathways essential for angiogenesis.
Studies have shown that M26 maintains a favorable pharmacokinetic profile similar to that of Vatalanib, contributing to its systemic exposure without significant toxicity .
Vatalanib metabolite M26 is primarily researched for its role in cancer therapy as part of studies evaluating the efficacy of antiangiogenic treatments. Its characterization aids in understanding the pharmacological effects of Vatalanib and contributes to the development of more effective cancer therapies targeting angiogenesis.
The metabolite M26 (scientifically designated as rac-4-[(4-chloro-phenyl)amino]-α-(1-oxido-4-pyridyl)phthalazine-1-methanol, or NVP-AAW378/ZK-261557) arises predominantly through cytochrome P450 (CYP)-mediated oxidation of the parent drug vatalanib. This biotransformation occurs via pyridinyl N-oxidation, where the tertiary nitrogen atom in vatalanib’s pyridine ring undergoes oxidation to form a N-oxide moiety. Human studies confirm that CYP3A4 is the primary isoform responsible for this conversion, with minor contributions from CYP1A2 and CYP2D6. Kinetic analyses reveal that the reaction follows Michaelis-Menten kinetics, with an apparent Km of 45 μM and Vmax of 250 pmol/min/mg protein in human liver microsomes. This indicates moderate substrate affinity and efficient catalytic turnover [1] [7].
Table 1: Catalytic Parameters for M26 Formation in Human Hepatic Systems
Enzyme System | Km (μM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
CYP3A4 | 45 ± 8 | 250 ± 30 | 5.56 |
CYP1A2 | 120 ± 15 | 85 ± 10 | 0.71 |
CYP2D6 | >200 | 22 ± 4 | <0.11 |
The reaction mechanism involves oxygen transfer catalyzed by the CYP450 heme-iron complex. Electrophilic attack by the activated oxygen species (Fe4+=O) on the electron-rich pyridine nitrogen generates a transient cationic intermediate, which rearranges to form the stable N-oxide. This metabolite is pharmacologically inactive, as structural modifications disrupt vatalanib’s binding affinity for vascular endothelial growth factor receptors (VEGFRs) [1] [10].
Hepatic metabolism of vatalanib involves sequential Phase I oxidation followed by Phase II conjugation. After initial CYP450-mediated N-oxidation to form M26, this metabolite undergoes further biotransformation via uridine diphosphate-glucuronosyltransferases (UGTs). UGT1A9 and UGT2B7 catalyze the glucuronidation of the methanol group on the phthalazine ring, producing a glucuronide conjugate (M26-G). This secondary metabolite is detectable in human plasma and bile, accounting for 15–22% of total circulating metabolites [1] [7].
The tissue distribution of these enzymes dictates metabolic efficiency:
In vitro studies using human hepatocyte models demonstrate that co-administration of CYP3A4 inhibitors (e.g., ketoconazole) reduces M26 formation by 78%, while UGT inhibitors (e.g., probenecid) increase unconjugated M26 concentrations by 40%. This enzyme-dependent clearance contributes to M26’s shorter half-life (3.2 ± 0.9 h) compared to the parent drug [1].
Interspecies variations in M26 metabolism arise from differences in enzyme expression, substrate specificity, and metabolic flux. Human, murine, and canine models exhibit distinct profiles:
Humans
Mice
Dogs
Table 2: Species-Specific Disposition of Vatalanib and Metabolite M26
Parameter | Human | Mouse | Dog |
---|---|---|---|
M26 Plasma AUC0-∞ (μM·h) | 38.3 ± 26.0 | 15.2 ± 4.3 | 42.1 ± 12.7 |
Fecal Excretion of M26 (%) | 42–74 | 68–82 | 35–49 |
Renal Excretion of M26 (%) | 13–29 | 8–15 | 24–28 |
M26-G Formation Rate (nmol/min/mg) | 1.8 ± 0.3 | 0.7 ± 0.2 | 3.2 ± 0.6 |
These differences underscore the limitations of animal models in predicting human metabolism. For instance, mice underestimate M26’s plasma persistence, while dogs overestimate its conjugative clearance. Such disparities necessitate careful translation of preclinical data [1] [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1